Carbamodithioic acid, (3-hydroxy-1,1-dimethylbutyl)-, methyl ester
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Overview
Description
Carbamodithioic acid, (3-hydroxy-1,1-dimethylbutyl)-, methyl ester is a chemical compound with the molecular formula C8H17NOS2. It is known for its unique structure, which includes a carbamodithioic acid moiety and a methyl ester group. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamodithioic acid, (3-hydroxy-1,1-dimethylbutyl)-, methyl ester typically involves the reaction of carbamodithioic acid derivatives with methylating agents under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ester bond. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Carbamodithioic acid, (3-hydroxy-1,1-dimethylbutyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols and other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted esters. These products have diverse applications in various fields .
Scientific Research Applications
Carbamodithioic acid, (3-hydroxy-1,1-dimethylbutyl)-, methyl ester is utilized in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Carbamodithioic acid, (3-hydroxy-1,1-dimethylbutyl)-, methyl ester involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Carbamodithioic acid, (3-hydroxy-1,1-dimethylbutyl)-, ethyl ester
- Carbamodithioic acid, (3-hydroxy-1,1-dimethylbutyl)-, propyl ester
Uniqueness
Carbamodithioic acid, (3-hydroxy-1,1-dimethylbutyl)-, methyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. Compared to its ethyl and propyl counterparts, the methyl ester variant exhibits different solubility and reactivity profiles, making it suitable for specific applications .
Properties
CAS No. |
60431-68-7 |
---|---|
Molecular Formula |
C8H17NOS2 |
Molecular Weight |
207.4 g/mol |
IUPAC Name |
methyl N-(4-hydroxy-2-methylpentan-2-yl)carbamodithioate |
InChI |
InChI=1S/C8H17NOS2/c1-6(10)5-8(2,3)9-7(11)12-4/h6,10H,5H2,1-4H3,(H,9,11) |
InChI Key |
NCUDLNMSTMRGPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)NC(=S)SC)O |
Origin of Product |
United States |
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